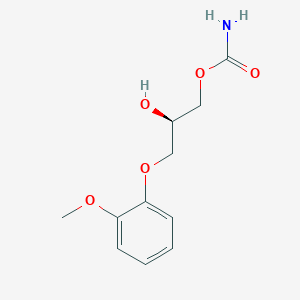

(R)-Methocarbamol

Description

Significance of Chirality in Pharmaceutical Science and Drug Action

Chirality, a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, is a critical concept in pharmaceutical sciences. researchfloor.org These mirror-image molecules are known as enantiomers. chiralpedia.com While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit markedly different behaviors within the chiral environment of the human body. mdpi.com This is because biological systems, including enzymes, receptors, and other target proteins, are themselves chiral and can, therefore, interact differently with each enantiomer of a chiral drug. chiralpedia.comamericanpharmaceuticalreview.com

This differential interaction can lead to significant variations in the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the drug's effect on the body) of the two enantiomers. researchfloor.orgmdpi.com Consequently, one enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. americanpharmaceuticalreview.com Recognizing these potential differences is crucial for developing safer and more effective medications, leading to a growing trend in medicinal chemistry to develop single-enantiomer drugs. mdpi.comrsc.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) established criteria for the development of single enantiomers and racemates (a 1:1 mixture of two enantiomers) as early as 1992, underscoring the importance of understanding stereochemistry in drug action. rsc.org

Overview of Methocarbamol (B1676395) and its Stereoisomeric Nature

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. rxlist.comnih.gov It is a carbamate (B1207046) derivative of guaifenesin (B1672422). rxlist.commedcentral.com The chemical structure of methocarbamol, 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, contains a single stereogenic center, meaning it is a chiral compound. rxlist.com

Therefore, methocarbamol exists as a pair of enantiomers:

(R)-(+)-Methocarbamol

(S)-(-)-Methocarbamol

Commercially, methocarbamol is typically available as a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. mdpi.comnih.gov The mechanism of action for methocarbamol is not fully established but is believed to involve general central nervous system (CNS) depression rather than a direct effect on skeletal muscles. medcentral.comdrugbank.com

Rationale for Focused Academic Research on (R)-Methocarbamol

A key reason for the specific investigation into this compound is to determine if one enantiomer is more responsible for the therapeutic muscle relaxant effects. A pivotal study was conducted to characterize and compare the muscle relaxant activity of the individual enantiomers against the racemic mixture. nih.gov Using the rotarod test in mice, a standard method for assessing motor coordination and the effects of muscle relaxants, researchers found that (+)-R-methocarbamol demonstrated higher muscle relaxant activity compared to both racemic methocarbamol and (-)-S-methocarbamol. nih.gov

This finding is significant as it suggests that this compound is the eutomer, or the more active enantiomer, responsible for the desired therapeutic effect. Isolating and potentially using the more active single enantiomer could offer a more targeted therapeutic approach. This aligns with a broader strategy in pharmaceutical development known as "chiral switching," where a successful racemic drug is redeveloped as a single-enantiomer agent to potentially improve its therapeutic profile.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |

InChI Key |

GNXFOGHNGIVQEH-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@H](COC(=O)N)O |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution of R Methocarbamol

Challenges in Asymmetric Synthesis of Chiral Propanediol Carbamates

The asymmetric synthesis of chiral molecules, particularly for active pharmaceutical ingredients (APIs), presents a number of significant challenges. nih.gov The synthesis of chiral 1,2-propanediol derivatives, the core structure of (R)-Methocarbamol, is no exception. A primary difficulty lies in the efficient and highly selective introduction of the chiral center. nih.gov

Key challenges include:

Multi-step Protocols: Manufacturing schemes often require numerous and diverse chemical transformations, each demanding individual reaction control, optimization, work-up, and purification. nih.gov

Introduction of Chirality: Establishing the correct stereochemistry with high enantiomeric excess (ee) is a critical hurdle. Classical approaches often rely on chiral auxiliaries or resolution techniques to separate racemates, which can be inefficient as they may discard up to 50% of the material. nih.govwikipedia.org

Enantiomeric Purity: Achieving high levels of enantiomeric purity is essential, as even small amounts of the undesired enantiomer can be considered an impurity under strict regulatory guidelines. nih.gov

Scalability: A method that is successful on a laboratory scale may not be viable for large-scale industrial production due to cost, safety, and environmental concerns. nih.gov

Enantioselective Synthetic Methodologies for this compound Precursors

To overcome the challenges of producing single-enantiomer drugs, various enantioselective synthetic strategies have been developed. These methods aim to create the desired stereoisomer directly, rather than separating it from a racemic mixture. For this compound, these strategies focus on the asymmetric synthesis of its key precursor, (S)-3-(2-methoxyphenoxy)propane-1,2-diol, also known as (S)-guaifenesin.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of many available to selectively produce a desired stereoisomer. wikipedia.org

In the context of this compound precursors, a chiral auxiliary can be attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, to proceed with high diastereoselectivity. nih.gov For example, chiral oxazolidinones, introduced by Evans, are widely used auxiliaries that can control the stereochemistry of aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org While specific industrial applications of this method for this compound are not widely detailed, the principle involves using such auxiliaries to construct the chiral diol backbone before carbamoylation.

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), is a powerful tool for synthesizing chiral compounds. nih.govnih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

An effective organocatalytic approach for the synthesis of the (S)-guaifenesin precursor to this compound has been reported. researchgate.net This method utilizes the amino acid L-proline as a catalyst in an asymmetric α-aminoxylation reaction. The synthesis starts with commercially available 2-methoxyphenol (guaiacol) and proceeds in four steps to yield (S)-guaifenesin with an enantiomeric excess greater than 98%. researchgate.net

Key Steps in the Organocatalytic Synthesis of (S)-Guaifenesin:

Preparation of Aldehyde: 3-(2-methoxyphenoxy)propanal (B3149859) is prepared from guaiacol.

α-Aminoxylation: The key chirality-inducing step involves the L-proline catalyzed α-aminoxylation of the aldehyde.

Reduction: The resulting aminoxylated intermediate is reduced to form the chiral diol.

Conversion to this compound: The (S)-guaifenesin is then converted to this compound.

This organocatalytic method offers several advantages, including the use of a cheap, readily available catalyst and high enantioselectivity. researchgate.net

Table 1: L-Proline Catalyzed Asymmetric Synthesis of (S)-Guaifenesin

| Step | Reaction | Catalyst | Key Feature | Enantiomeric Excess (ee) | Reference |

| Chirality Induction | α-Aminoxylation of 3-(2-methoxyphenoxy)propanal | L-Proline | Establishes the stereocenter | >98% | researchgate.net |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity. nih.gov This approach is increasingly recognized as a green and efficient tool for producing chiral pharmaceutical intermediates. nih.gov

For the synthesis of enantiopure 3-aryloxypropane-1,2-diols like (S)-guaifenesin, biocatalytic methods are highly effective. researchgate.net One common strategy is the enzymatic kinetic resolution of a racemic mixture of the corresponding diol or a precursor. researchgate.net Lipases are frequently used enzymes for this purpose. In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. nih.gov

Example of Biocatalytic Resolution:

A racemic mixture of a protected 1,2-propanediol derivative can be subjected to kinetic resolution using an enzyme like Novozym 435 (a lipase) and an acyl donor such as vinyl acetate. nih.gov

The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

The resulting acylated compound and the unreacted alcohol can then be separated by standard chromatographic techniques.

Table 2: Examples of Biocatalytic Methods for Chiral Intermediate Synthesis

| Biocatalytic Method | Enzyme/Organism | Substrate Type | Product | Selectivity | Reference |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic 3-aryloxypropane-1,2-diols | Enantiopure alcohol and ester | High enantioselectivity | nih.govresearchgate.net |

| Asymmetric Reduction | Carbonyl Reductase / Whole Cells | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity | nih.govillinois.edu |

Chiral Resolution Techniques for Racemic Methocarbamol (B1676395)

When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org Chiral resolution is the process of separating these enantiomers. wikipedia.org Since enantiomers have identical physical properties in a non-chiral environment, direct separation is difficult. libretexts.org The most common method involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. wikipedia.orglibretexts.org

Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to separate the enantiomers of a specific type of racemic mixture known as a conglomerate. wikipedia.orgnih.gov A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, and only about 5-10% of all chiral compounds crystallize in this form. nih.gov

The process works by seeding a supersaturated solution of the racemate with crystals of one pure enantiomer. This induces the crystallization of only that enantiomer, which can then be filtered off. wikipedia.org Subsequently, seeding the remaining solution with crystals of the other enantiomer can induce its crystallization. This method has the potential to be more efficient than diastereomeric salt formation as it avoids the need for a resolving agent.

For preferential crystallization to be successful, several conditions must be met:

The racemic mixture must form a conglomerate.

A method to create a supersaturated solution of the racemate is required.

Pure seed crystals of one enantiomer must be available.

While preferential crystallization is a powerful technique for enantiomeric separation, its applicability is limited to conglomerate-forming systems. nih.govuctm.edu

Diastereomeric Salt Formation and Chromatographic Separation

The resolution of racemic methocarbamol into its constituent enantiomers is a critical step in the production of the pure (R)-isomer. Diastereomeric salt formation is a classical and industrially significant method for chiral resolution. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.

While specific research detailing the diastereomeric salt resolution of methocarbamol is not extensively published, the principles of this method are well-established for similar chiral compounds. For a molecule like methocarbamol, which possesses hydroxyl groups, derivatization to introduce an acidic or basic handle may be necessary to facilitate salt formation with a chiral resolving agent. Commonly used chiral resolving agents include tartaric acid and its derivatives for the resolution of bases, and chiral amines like brucine (B1667951) or ephedrine (B3423809) for the resolution of acids.

The process would typically involve the following steps:

Reaction of racemic methocarbamol (or a suitable derivative) with an enantiomerically pure resolving agent in an appropriate solvent.

Selective crystallization of the less soluble diastereomeric salt.

Separation of the crystallized salt by filtration.

Liberation of the desired enantiomer from the purified diastereomeric salt.

The efficiency of this process is highly dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.

Following the separation of diastereomers, chromatographic techniques are indispensable for both analytical and preparative-scale purification. High-performance liquid chromatography (HPLC) is a powerful tool for separating enantiomers, often employing chiral stationary phases (CSPs). These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For methocarbamol, a specific HPLC method has been developed for the analytical separation of its enantiomers. This method involves pre-column derivatization with a chiral reagent, (-)-menthylchloroformate, in the presence of pyridine (B92270) as a catalyst. researchgate.net The resulting diastereomers can then be separated on a standard achiral column, such as a C18 column. researchgate.net

Table 1: HPLC Parameters for Separation of Methocarbamol Diastereomers

| Parameter | Value |

| Chiral Derivatizing Agent | (-)-Menthylchloroformate |

| Catalyst | Pyridine |

| Column | Two Resolve C18 columns in series |

| Mobile Phase | Phosphate buffer (pH 7.5) : Acetonitrile (50:50, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 274 nm |

| Resolution (α) | 1.04 |

| Data sourced from Farsam H, et al. J Pharm Pharmacol. 1999. researchgate.net |

Membrane-Assisted Separation Technologies

Membrane-assisted separation technologies represent a promising and environmentally friendly alternative to traditional chiral resolution methods. These technologies can offer continuous operation, lower energy consumption, and reduced solvent usage. The core principle of membrane-based chiral resolution lies in the use of enantioselective membranes that preferentially transport one enantiomer over the other.

While specific applications of membrane technology for the resolution of this compound are not yet widely documented in scientific literature, the separation of chiral diols, a structural feature present in methocarbamol, has been explored. The two primary mechanisms for membrane-based chiral resolution are:

Facilitated Transport: In this mechanism, a chiral carrier within the membrane selectively binds to one enantiomer, facilitating its transport across the membrane.

Retarded Transport: Conversely, in this mechanism, one enantiomer has a stronger interaction with the chiral membrane, retarding its transport while the other enantiomer passes through more freely.

The development of chiral membranes often involves incorporating chiral selectors, such as cyclodextrins or chiral polymers, into the membrane matrix. Metal-organic frameworks (MOFs) are also being investigated for the fabrication of homochiral membranes for the enantioseparation of racemic diols. The successful application of these technologies to this compound would depend on the development of a membrane system with high enantioselectivity and permeability for this specific molecule.

Control and Determination of Enantiomeric Purity in Synthetic Pathways

The stereoselective synthesis of this compound aims to produce the desired enantiomer with high optical purity, minimizing the presence of the unwanted (S)-enantiomer. A plausible and efficient synthetic route to enantiopure this compound involves starting from the corresponding enantiopure precursor, (R)-guaifenesin ((R)-3-(o-methoxyphenoxy)-1,2-propanediol). Guaifenesin (B1672422) itself can be obtained in enantiopure form through resolution procedures.

The synthesis of methocarbamol from guaifenesin is achieved through a carbamoylation reaction. By using enantiomerically pure (R)-guaifenesin as the starting material, the chirality at the stereocenter is maintained throughout the reaction, leading to the formation of this compound. The reaction typically involves the treatment of (R)-guaifenesin with a carbamoylating agent, such as phosgene (B1210022) followed by ammonia, or by using isocyanic acid or its salts.

Stringent control over the enantiomeric purity of the final this compound product is a critical aspect of quality control in pharmaceutical manufacturing. The most common and reliable method for determining enantiomeric purity is chiral HPLC. As previously mentioned, a validated HPLC method exists for the separation of methocarbamol enantiomers following derivatization. researchgate.net

The determination of enantiomeric excess (ee) is a quantitative measure of the purity of a chiral substance. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the (R) and (S) enantiomers, respectively, as determined by a chiral analytical method.

The development and validation of such analytical methods are crucial for ensuring that each batch of this compound meets the required specifications for enantiomeric purity. The method described by Farsam et al. provides a clear pathway for this determination, with a reported resolution factor (α) of 1.04, indicating a successful separation of the diastereomeric derivatives. researchgate.net

Advanced Analytical Methodologies for R Methocarbamol and Its Stereoisomers

Chiral Chromatographic Techniques for Enantioseparation and Quantification

Chiral chromatography is the cornerstone for resolving enantiomeric mixtures. The primary approach involves direct methods, where enantiomers are separated on a chiral stationary phase, or indirect methods, which involve converting the enantiomers into diastereomers prior to separation on a standard achiral column.

Direct enantioseparation using HPLC with CSPs is the most prevalent method for chiral analysis. researchgate.net The choice of CSP is the most critical factor for achieving successful enantiomeric resolution. yakhak.org These phases create a chiral environment where the transient formation of diastereomeric complexes between the CSP and the individual enantiomers occurs, leading to different retention times. eijppr.com

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations in HPLC due to their broad applicability and high loading capacity. eijppr.commdpi.com These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (commercially available as Chiralcel OD), have demonstrated excellent performance in resolving the enantiomers of methocarbamol (B1676395). pillbuys.com

Research has shown that the Chiralcel OD column can achieve baseline separation of methocarbamol enantiomers under normal-phase conditions. pillbuys.com A validated isocratic HPLC method for quantifying methocarbamol enantiomers in human plasma utilized a Chiralcel OD column coupled with a Spherisorb CN column. researchgate.nettandfonline.comtandfonline.com This method demonstrated good recovery (77-84%) and stability, with no observed interconversion of the enantiomers during the analytical process. researchgate.nettandfonline.com The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create the necessary selectivity for chiral recognition. phenomenex.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Column(s) | Chiralcel OD | Coupled Spherisorb CN and Chiralcel OD | Cellulose DMP |

| Mobile Phase | 1:1 (v/v) Absolute Ethanol/Hexane | 30:70 (v/v) Ethanol/Hexane | 1:1 (v/v) Hexane/Dichloromethane + 2% Methanol (B129727) |

| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |

| Detection | UV at 275 nm | UV at 272 nm | Not Specified |

| Application | Enantiomeric Purity Determination | Quantitation in Human Plasma | Enantioseparation |

| Reference | pillbuys.com | researchgate.nettandfonline.com | pharmtech.comlcms.cz |

Ligand-Exchange Chromatography (LEC) operates on the principle of forming transient diastereomeric metal complexes. phenomenex.com A typical ligand-exchange CSP consists of a chiral ligand, such as an amino acid, complexed with a metal ion (often copper (II)) and bonded to a solid support. Enantiomeric analytes capable of acting as ligands can displace the mobile phase ligand and form ternary complexes with the CSP, and the differing stability of these diastereomeric complexes results in separation. rsc.org While a powerful technique for resolving amino acids and hydroxy acids, specific applications of LEC for the direct separation of methocarbamol enantiomers are not widely reported in the literature.

Cyclodextrin-Based CSPs utilize cyclodextrins, which are chiral, toroidal-shaped oligosaccharides, as the chiral selector. mdpi.comselvita.com The separation mechanism primarily involves the formation of inclusion complexes, where the analyte fits into the relatively hydrophobic cyclodextrin (B1172386) cavity. phenomenex.comselvita.com Chiral recognition is enhanced by interactions, such as hydrogen bonding, between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. selvita.com While direct HPLC separation of methocarbamol on cyclodextrin-based CSPs is not extensively documented, the principle has been demonstrated using cyclodextrins as chiral additives in capillary electrophoresis (CE). Studies have shown that β-cyclodextrin derivatives can achieve partial to baseline separation of methocarbamol enantiomers, indicating the potential for effective chiral recognition with this type of selector. researchgate.net

Indirect methods provide an alternative to direct chiral separations. This approach involves a pre-column derivatization step where the enantiomeric pair is reacted with a chiral derivatizing agent (CDA) to form two diastereomers. chromatographyonline.com Since diastereomers have different physicochemical properties, they can be separated on a conventional, less expensive achiral stationary phase. chromatographyonline.comuvison.com

For methocarbamol, several indirect HPLC methods have been successfully developed. One technique involves pre-column derivatization with (-)-menthylchloroformate in the presence of pyridine (B92270) as a catalyst. nih.gov The resulting diastereomers are then separated on a standard C18 reversed-phase column. nih.govresearchgate.net Another established method uses (S)-(+)-1-(1-naphthyl)ethyl isocyanate as the chiral derivatizing agent, followed by separation of the formed diastereomers on a silica (B1680970) gel column under normal-phase conditions. pillbuys.com These methods are highly effective but require an additional reaction step and a CDA of high enantiomeric purity. uvison.com

| Parameter | Method 1 | Method 2 |

| Chiral Derivatizing Agent | (-)-Menthylchloroformate | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate |

| Stationary Phase | Resolve C18 (achiral) | Silica Gel (achiral) |

| Separation Mode | Reversed-Phase HPLC | Normal-Phase HPLC |

| Mobile Phase | Phosphate Buffer (pH 7.5)-Acetonitrile (50:50, v/v) | Not Specified |

| Detection | UV at 274 nm | UV at 280 nm |

| Reference | nih.gov | pillbuys.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced organic solvent consumption. selvita.comnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical fluids, SFC often provides higher efficiency and faster analysis times compared to HPLC. chromatographyonline.comnih.gov

For enantioselective analysis, SFC is frequently paired with the same polysaccharide-based CSPs that are successful in HPLC. pharmtech.comchromatographyonline.com A reproducible and fast SFC method has been developed for the assay of methocarbamol in combination with other drugs, demonstrating the suitability of the technique for this compound. tandfonline.com While this specific application did not resolve the enantiomers, the principles of chiral SFC are well-established. Method development for chiral SFC typically involves screening polysaccharide CSPs with a mobile phase consisting of supercritical CO2 and an alcohol modifier, such as methanol or ethanol. pharmtech.com Given the proven success of Chiralcel OD in separating methocarbamol enantiomers by HPLC, this CSP would be a primary candidate for developing a chiral SFC method. Such a method would likely employ a mobile phase of CO2 modified with methanol to achieve rapid and efficient enantioseparation. pharmtech.comsciensage.info

Indirect Chiral Separation Methods via Diastereomer Formation

Complementary Analytical Techniques for Stereochemical Characterization

A suite of sophisticated analytical techniques is employed to separate and characterize the stereoisomers of Methocarbamol. These methods provide the necessary resolution and sensitivity to accurately quantify each enantiomer.

Gas chromatography (GC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of volatile and thermally stable compounds. gcms.cz For compounds like Methocarbamol, derivatization is often necessary to increase volatility and improve chromatographic performance. The use of chiral derivatizing agents, such as (-)-menthyl chloroformate, can create diastereomers that are separable on standard achiral columns. acs.orgnih.gov

Chiral GC columns, which incorporate cyclodextrin derivatives into the stationary phase, offer direct enantiomeric separation without the need for derivatization. gcms.czrestek.com These columns, such as those with 2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-beta-cyclodextrin, provide unique selectivity for a range of chiral compounds. restek.com The choice of the specific cyclodextrin derivative and the GC conditions, including temperature programming and carrier gas flow rate, are critical for achieving optimal separation of (R)- and (S)-Methocarbamol. sigmaaldrich.com

Table 1: Exemplary Chiral GC Columns and their Characteristics

| Chiral Stationary Phase (CSP) | Common Applications | Key Features |

| 2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-beta-cyclodextrin | Esters, lactones, various chiral compounds restek.com | Enhanced stability and utility compared to pure cyclodextrin phases. restek.com |

| Permethylated beta-cyclodextrin (B164692) in cyanopropyl-dimethylpolysiloxane | General stereochemical separations gcms.cz | Commonly used for a variety of enantiomeric separations. gcms.cz |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Broad range of chiral compounds windows.net | Offers different chiral recognition capabilities compared to other cellulose-based CSPs. windows.net |

Capillary electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as rapid analysis, low sample consumption, and high resolution. chromatographytoday.commdpi.com The principle of chiral CE lies in the addition of a chiral selector to the background electrolyte (BGE). chromatographytoday.com This selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and subsequent separation. chromatographytoday.com

For the enantioseparation of Methocarbamol, various cyclodextrins and their derivatives have been successfully employed as chiral selectors. researchgate.netresearchgate.net Studies have shown that derivatized cyclodextrins, such as 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD), can provide baseline separation of Methocarbamol enantiomers. researchgate.net The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the running buffer, and the applied voltage. researchgate.net Proteins, such as bovine serum albumin, can also be used as chiral selectors in CE. nih.gov

Table 2: Capillary Electrophoresis Conditions for Methocarbamol Enantioseparation

| Chiral Selector | Buffer System | Key Findings | Reference |

| β-cyclodextrin (β-CD), dimethyl-β-cyclodextrin (DM-β-CD) | Phosphate buffer | Partial chiral separation. researchgate.net | researchgate.net |

| 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD) | Phosphate buffer | Baseline enantiomeric separation. researchgate.net | researchgate.net |

| Trimethyl-beta-cyclodextrin | Acidic running buffer (pH 2.5) | Successful separation of verapamil (B1683045) enantiomers, a model basic drug. nih.gov | nih.gov |

Determining the absolute configuration of a chiral molecule is crucial for understanding its biological activity. researchgate.netscience.govsioc-journal.cn While various spectroscopic techniques contribute to this, X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. researchgate.netnih.govthieme-connect.de

For Methocarbamol and related compounds like Guaifenesin (B1672422) and Mephenesin, single-crystal X-ray analysis has been successfully used to establish their absolute configurations. researchgate.net The Flack parameter method is a key component of this analysis, providing a reliable determination of the true enantiomeric form. researchgate.netresearchgate.net

In cases where obtaining a single crystal is challenging, other chiroptical spectroscopic methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be employed. nih.govyoutube.com These techniques measure the differential absorption of left and right circularly polarized light and, when combined with quantum chemical calculations, can provide the absolute configuration of the molecule in solution. science.govnih.gov

Validation of Stereospecific Analytical Methods in Preclinical Research Matrices (excluding human clinical samples)

The validation of bioanalytical methods is a critical step to ensure the reliability and reproducibility of data from preclinical studies. nih.govpharmatutor.org For chiral compounds, this process is particularly rigorous, as the method must be able to accurately and precisely quantify each enantiomer in complex biological matrices such as animal plasma. nih.govresearchgate.net

A tiered approach to validation is often employed in drug development. nih.govresearchgate.net This involves tailoring the extent of validation to the specific stage of research. In early discovery, a qualitative or semi-quantitative method may suffice to understand basic enantioselective disposition. However, for formal preclinical pharmacokinetic and toxicokinetic studies, a fully validated quantitative method is required. pharmatutor.orginotiv.com

Validation parameters for stereospecific assays in preclinical matrices typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the enantiomers from endogenous matrix components and other metabolites.

Linearity: The range over which the assay response is directly proportional to the concentration of each enantiomer.

Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in the data, respectively.

Recovery: The efficiency of the extraction process for each enantiomer from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization and detection of the enantiomers.

Stability: The stability of the enantiomers in the biological matrix under various storage and handling conditions.

An example of a validated method for a chiral drug in rat plasma demonstrated good linearity, accuracy, precision, and recovery for both enantiomers, confirming its suitability for preclinical pharmacokinetic studies. nih.gov

Pharmacodynamics and Molecular Mechanisms of R Methocarbamol Enantiomer

Elucidation of Specific Molecular Targets and Receptor Interactions of (R)-Methocarbamol

The molecular targets of methocarbamol (B1676395) are not fully understood, but it is known to act as a central muscle relaxant. chemsrc.com Recent research has provided evidence for peripheral actions on skeletal muscle, with muscular voltage-gated sodium (Nav) channels identified as a molecular target. researchgate.net Specifically, methocarbamol has been shown to block muscular Nav1.4 channels. medchemexpress.com

In Vitro Receptor Binding Studies with this compound

In vitro studies have begun to shed light on the potential molecular interactions of methocarbamol. Research has indicated that methocarbamol can inhibit the activity of certain enzymes, such as yeast sucrase, through a non-competitive mechanism. researchgate.net This interaction appears to be dependent on the carbamate (B1207046) group of the molecule. researchgate.net Further investigation into the specific binding of the (R)-enantiomer to various receptors and enzymes is necessary to fully characterize its pharmacological profile.

Characterization of Enantioselective Enzyme Modulation

Studies have investigated the potential for methocarbamol and other skeletal muscle relaxants to inhibit the in vitro metabolism of opioids. These studies have identified weak inhibitory potential for methocarbamol in certain metabolic pathways. nih.gov For instance, methocarbamol showed weak inhibition of noroxycodone production by CYP3A4. nih.gov However, these studies have not distinguished between the (R) and (S) enantiomers, indicating a need for further research into the enantioselective modulation of metabolic enzymes.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly being used to investigate the interactions of drugs with their biological targets, offering insights that can guide further experimental research. nih.gov

Molecular Docking Studies of this compound with Predicted Biological Targets

Molecular docking simulations have been employed to predict the binding of methocarbamol to various biological targets. For example, in a study investigating the inhibition of the pseudoperoxidase activity of human red blood cell hemoglobin, docking results suggested that methocarbamol does not bind directly to the heme group. researchgate.net Instead, it was proposed that the carbamate group of methocarbamol forms a hydrogen bond with the carboxyl group of an aspartate residue (Asp126), while the hydroxyl group of the drug forms hydrogen bonds with two serine residues (Ser102 and Ser133). researchgate.net

In another study, methocarbamol was selected for experimental evaluation based on docking results that predicted favorable interactions with polar residues in the active site of Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA). biorxiv.org

Table 1: Predicted Interactions of Methocarbamol from Molecular Docking Studies

| Target Protein | Predicted Binding Site Interaction | Reference |

| Human Hemoglobin | Hydrogen bonds between the carbamate group and Asp126, and between the hydroxyl group and Ser102 and Ser133. | researchgate.net |

| S. aureus MnaA | Favorable interactions with polar residues in the active site. | biorxiv.org |

Molecular Dynamics Simulations to Assess Ligand-Target Binding Stability and Conformation

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior and stability of ligand-target complexes over time. mdpi.comnih.govyoutube.com These simulations can provide valuable information on the conformational changes that occur upon ligand binding and can help to validate the interactions predicted by molecular docking. nih.gov While specific MD simulation studies focusing solely on the this compound enantiomer are not widely available in the reviewed literature, this computational approach holds significant potential for future research. Such studies would be instrumental in elucidating the stability of the (R)-enantiomer's binding to its predicted targets and in understanding the dynamic nature of these interactions at an atomic level.

Quantum Chemical Calculations for Electronic Properties and Reactivity of the Enantiomer

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules like this compound. researchgate.net These theoretical studies allow for the characterization of molecular geometry, electronic distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on methocarbamol have utilized DFT methods, such as B3LYP, to optimize its molecular structure and analyze its electronic properties. researchgate.net The analysis of frontier orbitals is particularly important as the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to identify the electron-rich and electron-poor regions of the molecule. These maps are useful for predicting how the molecule will interact with biological receptors and other molecules. For this compound, these calculations help to understand the sites susceptible to electrophilic and nucleophilic attack, providing a theoretical basis for its metabolic pathways and interactions at a molecular level.

Below is a table summarizing typical quantum chemical parameters that have been calculated for methocarbamol.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charges | Calculated partial charges on individual atoms, indicating sites of local electron density. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the charge distribution, highlighting electron-rich and electron-poor regions. |

This table represents the types of data generated from quantum chemical calculations. Specific values can be found in specialized computational chemistry literature.

Structure-Activity Relationship (SAR) Studies of this compound and Chiral Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for the design of new, potentially more effective therapeutic agents. nih.govscirp.org For this compound, SAR studies involve synthesizing and evaluating chiral analogs to determine which structural features are critical for its muscle relaxant properties.

One area of investigation has been the modification of the core structure of methocarbamol. For instance, the synthesis and pharmacological evaluation of thiophene (B33073) analogs of methocarbamol have been explored. These studies help to understand the role of the aromatic ring in the molecule's activity.

Another important chiral analog of methocarbamol is mephenoxalone (B1676273). researchgate.net Mephenoxalone is a tranquilizer that shares a similar structural backbone with methocarbamol. researchgate.net By comparing the pharmacological profiles of these related compounds, researchers can deduce the influence of specific functional groups on the observed therapeutic effects. For example, the replacement of the carbamate group in methocarbamol with the oxazolidinone ring in mephenoxalone leads to a shift in activity from primarily muscle relaxant to anxiolytic. researchgate.net

The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC), has been instrumental in allowing for the study of individual enantiomers and their analogs. researchgate.net These methods enable the isolation and purification of compounds like this compound, which is crucial for accurate pharmacological testing and SAR analysis. researchgate.net

The key structural components of this compound that are typically considered in SAR studies include:

The Carbamate Group: Modifications to this group can significantly impact the molecule's polarity, metabolic stability, and interaction with potential biological targets.

The Propanediol Linker: The length and flexibility of this chain, as well as the stereochemistry of the hydroxyl group, are critical for proper orientation and binding.

The Guaiacol Ring: Substitutions on the aromatic ring can alter the electronic properties and lipophilicity of the molecule, which can in turn affect its absorption, distribution, and receptor affinity.

Through the systematic modification of these structural elements in chiral analogs, a clearer picture of the pharmacophore responsible for the muscle relaxant activity of this compound can be established.

Stereoselective Pharmacokinetics of R Methocarbamol in Preclinical Systems

Enantioselective Absorption Characteristics in Animal Models

Following oral administration of racemic methocarbamol (B1676395) in preclinical models, the absorption of both enantiomers is generally rapid. However, subtle but measurable stereoselective differences in absorption kinetics have been observed. Studies in animal models such as dogs have shown that while both enantiomers are quickly absorbed, their peak plasma concentrations (Cmax) and the time to reach this peak (Tmax) can differ.

In a study involving the administration of racemic methocarbamol to dogs, the plasma concentration profiles revealed that (R)-methocarbamol often exhibited a slightly lower area under the curve (AUC) compared to its S-counterpart. This observation is not necessarily indicative of lower absorption but is more closely linked to its more rapid systemic clearance, a phenomenon discussed in subsequent sections. The fundamental absorption process from the gastrointestinal tract does not appear to be a major site of stereoselectivity, with both enantiomers demonstrating high permeability and rapid uptake into the systemic circulation. The primary differences in plasma exposure following oral dosing are predominantly driven by downstream enantioselective distribution and elimination processes.

Stereospecific Distribution and Plasma Protein Binding Studies in Preclinical Species

The distribution of this compound throughout the body is significantly influenced by its binding to plasma proteins, a process that exhibits marked stereospecificity. The unbound fraction of a drug is critical as it is the portion available to distribute into tissues, interact with pharmacological targets, and undergo metabolism.

Preclinical studies using plasma from various species have consistently shown that this compound binds less extensively to plasma proteins, particularly albumin, than (S)-methocarbamol. This results in a higher unbound fraction (fu) for the (R)-enantiomer. For instance, in dog plasma, the unbound fraction for this compound was found to be approximately 1.5-fold higher than that for (S)-methocarbamol. This lower binding affinity means that a greater proportion of this compound is free in the circulation at any given time. Consequently, this compound has a larger apparent volume of distribution (Vd) compared to the (S)-enantiomer, indicating more extensive distribution into peripheral tissues. This differential binding is a key determinant of the subsequent stereoselective metabolism and clearance of the enantiomers.

| Enantiomer | Percent Bound (%) | Unbound Fraction (fu) | Relative Unbound Fraction (R/S Ratio) |

|---|---|---|---|

| This compound | ~43% | ~0.57 | ~1.5 |

| (S)-Methocarbamol | ~62% | ~0.38 |

Enantioselective Metabolic Pathways and Metabolite Identification

Metabolism is the primary driver of the stereoselective pharmacokinetics of methocarbamol. The compound undergoes extensive biotransformation, primarily via O-demethylation of the guaiacyl group and hydroxylation of the aromatic ring, followed by conjugation. These pathways are catalyzed by specific enzymes that exhibit distinct preferences for the (R)- and (S)-enantiomers.

In vitro studies using liver microsomes from preclinical species and recombinant human Cytochrome P450 (CYP) enzymes have identified the key enzymatic players in methocarbamol metabolism. The O-demethylation pathway is predominantly mediated by CYP2E1, while aromatic hydroxylation is mainly catalyzed by CYP2C19.

The metabolic transformation of this compound results in the formation of chiral metabolites, preserving the stereochemical configuration of the parent drug at the carbamate-bearing carbon. The primary metabolite formed via the stereoselective O-demethylation pathway is (R)-guaifenesin, also known as (R)-glyceryl guaiacolate.

This compound → (R)-Guaifenesin: This conversion is the major metabolic route, driven by the preference of CYP2E1 for the (R)-enantiomer.

Hydroxylated Metabolites: Aromatic hydroxylation of this compound also occurs, leading to the formation of hydroxylated derivatives. These metabolites retain the chiral center and can subsequently undergo conjugation (e.g., glucuronidation or sulfation) prior to excretion.

The characterization of these metabolites has been achieved using advanced analytical techniques such as chiral chromatography coupled with mass spectrometry, allowing for the separation and identification of the specific enantiomeric forms of both the parent drug and its metabolic products in biological matrices like plasma and urine.

| Parent Compound | Primary Metabolic Pathway | Key Enzyme | Resulting Chiral Metabolite |

|---|---|---|---|

| This compound | O-demethylation | CYP2E1 (preferred) | (R)-Guaifenesin |

Stereospecific Excretion Kinetics in Preclinical Animal Models

The stereoselective metabolism and distribution of this compound directly translate to marked differences in its excretion kinetics compared to the (S)-enantiomer. The most significant parameter reflecting this difference is systemic clearance (CL).

In preclinical animal models, including dogs and rats, the total systemic clearance of this compound is significantly higher than that of (S)-methocarbamol. This is a direct consequence of two factors:

Higher Metabolic Clearance: The preferential metabolism of this compound by CYP2E1 leads to its faster removal via biotransformation.

Higher Unbound Fraction: The lower plasma protein binding of this compound results in a larger fraction of the drug being available for metabolism by the liver and filtration by the kidneys.

This higher clearance rate results in a correspondingly shorter terminal half-life (t1/2) for this compound. In essence, the (R)-enantiomer is eliminated from the systemic circulation more rapidly than the (S)-enantiomer following administration of the racemate. The primary route of excretion for the metabolites of this compound is renal, with the conjugated forms being eliminated in the urine.

| Parameter | This compound | (S)-Methocarbamol | Observation |

|---|---|---|---|

| Systemic Clearance (CL) | Higher | Lower | (R)-enantiomer is cleared more rapidly. |

| Terminal Half-life (t1/2) | Shorter | Longer | (R)-enantiomer is eliminated faster. |

| Volume of Distribution (Vd) | Larger | Smaller | (R)-enantiomer distributes more extensively into tissues. |

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound (excluding human clinical data)

To mechanistically understand and predict the complex stereoselective pharmacokinetics of methocarbamol, physiologically based pharmacokinetic (PBPK) models have been developed for preclinical species. These models are powerful tools that integrate in vitro data with in vivo physiological and anatomical information to simulate the ADME profile of a drug.

For this compound, a specific PBPK model must incorporate its unique, enantiomer-specific parameters. This includes:

Physicochemical Properties: Specific values for lipophilicity and other properties of this compound.

Plasma Protein Binding: The lower binding percentage (higher unbound fraction) specific to the (R)-enantiomer.

Metabolic Kinetics: The in vitro-determined kinetic parameters (Vmax, Km) for the metabolism of this compound by specific CYP isoforms, particularly the higher affinity/velocity for CYP2E1-mediated O-demethylation.

Physiological Parameters: Species-specific data for organ volumes, blood flow rates, and enzyme abundance in preclinical models (e.g., rat, dog).

By integrating these stereospecific parameters, PBPK models can successfully simulate the plasma concentration-time profiles of this compound in animal models. These simulations help to confirm that the observed in vivo differences in clearance and exposure between the enantiomers are quantitatively explained by the differences in their protein binding and metabolic rates. Such preclinical models serve as a foundational step for understanding interspecies differences and provide a mechanistic framework for investigating the sources of pharmacokinetic variability.

Preclinical Pharmacological and Mechanistic Investigations of R Methocarbamol

In Vitro Cellular and Biochemical Assays for Mechanistic Understanding

In vitro studies have provided foundational knowledge regarding the cellular and biochemical effects of methocarbamol (B1676395), offering insights into its mechanism of action at the molecular and cellular levels. While much of the existing research has been conducted on the racemic mixture, these findings provide a basis for understanding the potential actions of the (R)-enantiomer.

The precise mechanism of action for methocarbamol is not fully understood, but it is believed to exert its muscle relaxant effects primarily through central nervous system (CNS) depression. nih.govpatsnap.com It is thought to act on the spinal cord by inhibiting polysynaptic reflexes, which are responsible for reflexive muscle contractions. nih.govpatsnap.com This dampening of nerve impulses leads to a reduction in muscle spasms. nih.gov Unlike some other muscle relaxants, methocarbamol does not appear to have a direct effect on the contractile mechanism of striated muscle, the nerve fiber, or the motor endplate. nih.govpatsnap.com

Studies on murine muscle spindle afferents have shown that racemic methocarbamol can inhibit their resting discharge in a dose-dependent manner. nih.govnih.gov This suggests a peripheral activity, potentially contributing to its muscle relaxant effects by modulating proprioceptive feedback. Furthermore, research indicates that methocarbamol can reversibly inhibit the current flow through muscular voltage-gated sodium channels (Nav1.4), while neuronal Nav1.7 channels appear unaffected. researchgate.netnih.gov This selective action on a muscular sodium channel subtype provides a potential molecular target for its peripheral effects. researchgate.netnih.gov

| Assay Type | Preparation | Key Findings for Racemic Methocarbamol | Reference |

| Muscle Spindle Afferent Recording | Murine extensor digitorum longus muscle | Inhibited resting discharge and stretch-induced action potential frequencies in a dose-dependent manner. | nih.govnih.gov |

| Voltage-Gated Sodium Channel Inhibition | Functionally expressed Nav1.4 and Nav1.7 channels | Reversibly inhibited current flow through muscular Nav1.4 channels, with no effect on neuronal Nav1.7 channels. | researchgate.netnih.gov |

Investigations using isolated muscle preparations have provided further evidence for the peripheral actions of methocarbamol. In studies on murine diaphragm-phrenic nerve and soleus muscle preparations, racemic methocarbamol was found to decrease the decay of endplate currents, slow the decay of endplate potentials, and reduce tetanic force. nih.govresearchgate.net These findings suggest an influence on neuromuscular transmission and muscle contractility.

The inhibitory effect on muscle spindle discharge, as mentioned previously, also has functional implications for muscle relaxation. nih.govnih.gov By reducing the sensitivity of muscle spindles to stretch, methocarbamol may decrease the afferent signals that contribute to reflex muscle contraction and spasm.

| Preparation | Assay | Key Findings for Racemic Methocarbamol | Reference |

| Murine diaphragm-phrenic nerve | Neuromuscular transmission | Decreased the decay of endplate currents and slowed the decay of endplate potentials. | nih.govresearchgate.net |

| Murine soleus muscle | Isometric muscle force | Reduced tetanic force. | nih.govresearchgate.net |

| Murine extensor digitorum longus muscle | Muscle spindle function | Inhibited resting discharge and stretch-induced action potential frequencies. | nih.govnih.gov |

Animal Model Studies to Differentiate Enantiomeric Activity and Mechanisms

Animal models have been crucial in comparing the in vivo activity of the methocarbamol enantiomers and the racemic mixture, providing evidence for the stereoselective nature of its muscle relaxant effects.

A key study conducted in mice directly compared the muscle relaxant activity of (R)-Methocarbamol, (S)-Methocarbamol, and racemic methocarbamol using the rotarod test. drugbank.comnih.gov This test assesses motor coordination and the ability of the animals to maintain their balance on a rotating rod, with a fall from the rod indicating muscle relaxation or impairment of coordination. The results of this study demonstrated that (+)-R-methocarbamol has a higher muscle relaxant activity compared to both racemic methocarbamol and (-)-S-methocarbamol. drugbank.comnih.gov This provides clear evidence for the stereoselective action of methocarbamol, with the (R)-enantiomer being the more potent of the two.

| Compound | Animal Model | Test | Key Finding | Reference |

| (+)-R-Methocarbamol | Mice | Rotarod test | Higher muscle relaxant activity compared to racemic methocarbamol and (-)-S-methocarbamol. | drugbank.comnih.gov |

| (-)-S-Methocarbamol | Mice | Rotarod test | Lower muscle relaxant activity compared to (+)-R-methocarbamol. | drugbank.comnih.gov |

| Racemic Methocarbamol | Mice | Rotarod test | Lower muscle relaxant activity compared to (+)-R-methocarbamol. | drugbank.comnih.gov |

Development and Application of Advanced In Vitro Human-Relevant Models

Recent advancements in bioengineering and stem cell technology have led to the development of sophisticated in vitro models that more closely mimic human physiology. nih.govfujifilmcdi.comresearchgate.netaxolbio.comresearchgate.net These models, such as human induced pluripotent stem cell (iPSC)-derived motor neuron and skeletal muscle co-cultures, offer a promising platform for drug screening and mechanistic studies. nih.govfujifilmcdi.comresearchgate.netaxolbio.comresearchgate.net

These human-relevant models can be used to investigate the effects of compounds on the formation and function of the neuromuscular junction, as well as on the individual properties of human motor neurons and muscle cells. nih.govfujifilmcdi.comresearchgate.netaxolbio.comresearchgate.net The application of these models to the study of this compound could provide valuable insights into its specific effects on human neural and muscular tissues, helping to further elucidate its mechanism of action and differentiate its activity from the (S)-enantiomer in a human-specific context. While the direct application of these models to this compound has not yet been reported in the literature, they represent a significant future direction for preclinical research.

| Model Type | Potential Application for this compound Research |

| Human iPSC-derived motor neurons | Investigation of direct effects on human motor neuron excitability, survival, and neurotransmitter release. |

| Human iPSC-derived skeletal muscle cells | Assessment of direct effects on human muscle cell contractility, metabolism, and response to neural input. |

| Human motor neuron and muscle co-cultures | Elucidation of the effects on neuromuscular junction formation, stability, and function. |

Organ-on-a-Chip Systems for Mechanistic Studies

The exploration of the precise mechanisms underlying the pharmacological effects of this compound can be significantly advanced through the use of organ-on-a-chip (OOC) technology. scirp.orgfrontiersin.org These microfluidic devices, which recapitulate the structure and function of human organs in vitro, offer a sophisticated platform for investigating drug metabolism, efficacy, and toxicity in a human-relevant context. scirp.orgmdpi.com While direct studies employing OOC systems for this compound are not yet available in the scientific literature, the potential applications of this technology for elucidating its mechanistic action are substantial.

OOCs can be designed to model various organs involved in the absorption, distribution, metabolism, and excretion (ADME) of drugs, such as the liver, kidney, and gut. frontiersin.orgmdpi.comnih.gov For this compound, a liver-on-a-chip model could be instrumental in studying its stereoselective metabolism. By culturing human hepatocytes in a microenvironment that mimics the physiological conditions of the liver, researchers could investigate whether there are differences in the metabolic pathways and rates between this compound and its (S)-enantiomer. nih.govnih.gov Such a system would allow for the detailed analysis of metabolite formation and potential drug-drug interactions at the enantiomeric level. frontiersin.org

Furthermore, multi-organ-on-a-chip systems could provide a more comprehensive understanding of the systemic effects of this compound. frontiersin.orgnih.gov By connecting different organ models, such as a liver and a central nervous system (CNS) model, it would be possible to study the interplay between metabolism in the liver and the neurological effects of the parent compound and its metabolites. This could provide valuable insights into the compound's mechanism of action as a muscle relaxant.

The ability to control the cellular microenvironment within OOCs also allows for the investigation of specific cellular and molecular mechanisms. scirp.org For instance, a neuromuscular junction-on-a-chip could be developed to directly observe the effects of this compound on synaptic transmission and muscle fiber contraction. This would enable a more precise determination of its site and mechanism of action, which is currently believed to be localized to the central nervous system.

Induced Pluripotent Stem Cell (iPSC)-Derived Systems for Stereoselective Responses

Induced pluripotent stem cell (iPSC) technology provides another powerful tool for investigating the stereoselective pharmacology of this compound. nih.gov By reprogramming somatic cells from patients into iPSCs and then differentiating them into various cell types, researchers can create patient-specific in vitro models of human tissues and diseases. nih.gov This is particularly valuable for studying neurological effects, as iPSCs can be differentiated into functional human neurons. nih.govtechnologynetworks.comucl.ac.uk

While specific studies on this compound using iPSC-derived systems have not been reported, the potential of this technology is significant. Human iPSC-derived motor neurons could be used to investigate the direct effects of (R)- and (S)-methocarbamol on neuronal excitability and function. nih.gov This would help to elucidate the molecular targets and signaling pathways through which the active enantiomer exerts its muscle relaxant effects. The use of patient-derived iPSCs could also allow for the investigation of how genetic variations influence individual responses to the different enantiomers of methocarbamol. nih.gov

Furthermore, iPSC-derived hepatocytes can be utilized to study the stereoselective metabolism of methocarbamol in a human-specific context. This is crucial as there can be significant inter-species differences in drug metabolism. These models can help identify the specific cytochrome P450 enzymes responsible for the metabolism of each enantiomer and assess the potential for drug-induced liver injury in a stereoselective manner.

The combination of iPSC technology with organ-on-a-chip systems, creating "patient-on-a-chip" models, represents a frontier in preclinical drug development. nih.gov Such models could provide highly personalized data on the efficacy and potential toxicity of this compound, paving the way for more precise and effective therapeutic strategies.

Stereochemical Considerations in Preclinical Pharmacological Response Variability

The pharmacological activity of chiral drugs can vary significantly between their enantiomers. Preclinical studies have demonstrated that this compound is the more active enantiomer responsible for the muscle relaxant effects of the racemic mixture. nih.gov

A key preclinical study investigated the muscle relaxant activity of racemic methocarbamol, (+)-R-methocarbamol, and (-)-S-methocarbamol in mice using the rotarod test. The results clearly indicated that (+)-R-methocarbamol possesses a higher muscle relaxant activity compared to both the racemic mixture and the (-)-S-enantiomer. nih.gov This finding highlights the importance of stereochemistry in the pharmacological action of methocarbamol.

The table below summarizes the key findings from this comparative preclinical study:

| Compound | Relative Muscle Relaxant Activity |

| (+)-R-Methocarbamol | Higher than racemic methocarbamol and (-)-S-methocarbamol |

| Racemic Methocarbamol | Lower than (+)-R-methocarbamol |

| (-)-S-Methocarbamol | Lower than (+)-R-methocarbamol |

Data from a preclinical study in mice using the rotarod test. nih.gov

These findings underscore the principle of stereoselectivity in drug action, where one enantiomer (the eutomer) is pharmacologically more active than the other (the distomer). mdpi.com The differential activity between the enantiomers of methocarbamol is likely due to their distinct interactions with biological targets, such as receptors or enzymes, within the central nervous system. mdpi.com

Future Directions and Emerging Research Avenues for R Methocarbamol

Development of Next-Generation Stereoselective Synthetic Methodologies

The efficient and cost-effective synthesis of enantiomerically pure (R)-Methocarbamol is a cornerstone for its future development. While classical resolution methods have been employed, the focus is shifting towards more sophisticated and sustainable stereoselective synthetic strategies. Current research indicates that enantiopure methocarbamol (B1676395) can be prepared from enantiopure guaifenesin (B1672422), which is accessible through entrainment resolution procedures. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. | Catalyst loading can be high, scalability may be a concern. |

| Chemoenzymatic Synthesis | High specificity and selectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited availability of suitable starting materials for all targets. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and this compound research is no exception. ucl.ac.ukresearchgate.net These computational tools can be applied to accelerate the identification of optimal synthetic routes, predict pharmacological properties, and personalize treatment strategies.

ML algorithms can be trained on existing reaction data to predict the outcomes of stereoselective syntheses, including enantiomeric excess and yield. nih.govrsc.org This predictive power can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can be employed in de novo drug design to generate novel molecules with desired properties, potentially leading to the discovery of next-generation therapeutics. nih.gov In the context of this compound, AI could be used to design analogs with improved potency, selectivity, or pharmacokinetic profiles. AI can also aid in predicting potential toxicity and adverse effects, contributing to a more robust safety assessment early in the development process. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes. |

| Reaction Optimization | Bayesian optimization, random forest algorithms | Prediction of optimal reaction conditions for high stereoselectivity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of binding affinity, efficacy, and ADMET properties. |

| Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel analogs with enhanced therapeutic profiles. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Enantioselective Studies

Understanding the differential interactions of (R)- and (S)-methocarbamol with biological systems at a molecular level is crucial for elucidating the therapeutic advantages of the single enantiomer. The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a powerful approach to achieve a holistic understanding of these enantioselective processes. frontlinegenomics.comastrazeneca.comnih.gov

Proteomics can be utilized to identify the specific protein targets that this compound interacts with, providing insights into its mechanism of action. nih.govnih.gov This can also reveal off-target interactions that might be associated with the other enantiomer. Metabolomics can map the metabolic pathways affected by each enantiomer, highlighting differences in their metabolic fate and potential for drug-drug interactions. banglajol.info Genomic data can help identify genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine approaches. By integrating these datasets, researchers can construct comprehensive models of how this compound functions in the body, leading to a more rational approach to its therapeutic application.

Table 3: Multi-Omics Approaches in this compound Research

| Omics Discipline | Key Questions to Address | Potential Outcomes |

|---|---|---|

| Genomics | Are there genetic polymorphisms that affect response to this compound? | Identification of biomarkers for patient stratification. |

| Proteomics | What are the primary and secondary protein targets of this compound? | Elucidation of the mechanism of action and potential off-target effects. |

| Metabolomics | How is this compound metabolized differently from its S-enantiomer? | Understanding of pharmacokinetic profiles and potential drug interactions. |

Design and Synthesis of Novel this compound Analogs with Enhanced Stereoselectivity

Building upon a deeper understanding of the structure-activity relationships of this compound, the design and synthesis of novel analogs with enhanced stereoselectivity and improved therapeutic properties is a logical next step. The goal is to develop new chemical entities that retain the beneficial effects of this compound while offering advantages such as increased potency, longer duration of action, or an improved side-effect profile.

Computational modeling and medicinal chemistry principles can guide the rational design of these analogs. Modifications to the carbamate (B1207046), the ether linkage, or the aromatic ring could be explored to optimize interactions with the biological target. The synthesis of these new chiral molecules will rely on the advanced stereoselective synthetic methods discussed earlier. banglajol.info A thorough investigation of the structure-chirality relationship will be essential to ensure that the desired enantiomer is produced with high purity. mdpi.com

Exploration of Chiral Degradation Pathways and their Implications for Stability

The stability of a drug product is a critical factor in its development and therapeutic effectiveness. For chiral drugs like this compound, it is important to understand if the degradation process is stereoselective, which could lead to a change in the enantiomeric purity over time. Studies on racemic methocarbamol have shown that it degrades in aqueous solutions, particularly under alkaline conditions, through hydrolysis to form guaifenesin and an isomeric carbamate. nih.gov Gamma irradiation has also been shown to induce degradation. nih.gov

Future research should focus on investigating the chiral degradation pathways of this compound. This involves developing and validating stability-indicating analytical methods that can separate and quantify the enantiomers of methocarbamol and its degradation products. researchgate.netglobalresearchonline.net Understanding whether (R)- and (S)-methocarbamol degrade at different rates or through different pathways is crucial for ensuring the quality, safety, and efficacy of an enantiomerically pure formulation. Enzymatic degradation pathways should also be explored, as they can play a significant role in the in vivo stability and metabolism of the drug. mdpi.comwisdomlib.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-Methocarbamol |

| Methocarbamol |

| Guaifenesin |

Q & A

Q. What standardized analytical methods are recommended for quantifying (R)-Methocarbamol in pharmaceutical formulations?

To ensure accuracy and reproducibility, high-performance liquid chromatography (HPLC) and spectrophotometric methods are widely used. For HPLC, a reversed-phase C18 column with a mobile phase of methanol:water (70:30) and UV detection at 273 nm is effective for separating this compound from co-formulated drugs like paracetamol . Method validation (per ICH guidelines) should include parameters such as linearity (1–50 µg/mL), precision (RSD <2%), and recovery (95–105%). Dissolution testing in water (Apparatus 2, 50 rpm) with HPLC analysis ensures compliance with pharmacopeial standards (≥75% dissolution within 45 minutes) .

Q. How does this compound’s efficacy in acute musculoskeletal pain compare to placebo in clinical trials?

In randomized controlled trials (RCTs), this compound demonstrates superiority over placebo, with a 30–60% reduction in pain scores within 30–60 minutes post-administration. Key trials used endpoints like the Visual Analog Scale (VAS) and Roland-Morris Disability Questionnaire. For example, a 2018 double-blind RCT (n=200) reported a 50% responder rate for this compound + NSAIDs vs. 28% for placebo + NSAIDs (p<0.05) . However, effect sizes diminish in chronic pain models, necessitating adjunct therapies like physiotherapy .

Q. What is the evidence supporting this compound’s safety profile in human trials?

A meta-analysis of 15 trials (n=2,100+) revealed a low incidence of adverse events (AEs: 8–12%), primarily dizziness and sedation, comparable to other muscle relaxants (e.g., cyclobenzaprine). Severe AEs (e.g., hepatotoxicity) are rare (<0.1%) and dose-dependent. Safety assessments should monitor hepatic enzymes (ALT/AST) and CNS depression, particularly in elderly populations . Intravenous administration requires caution due to hemolytic risk in G6PD-deficient patients .

Advanced Research Questions

Q. How do pharmacokinetic interactions between this compound and opioids or NSAIDs influence analgesic efficacy?

this compound potentiates opioid analgesia by reducing spinal polysynaptic reflex activity, lowering morphine ED50 by 40% in murine models . However, human studies show mixed results: a 2017 retrospective analysis (n=450) found no significant reduction in opioid requirements post-orthopedic surgery (p=0.12) . Pharmacokinetic studies indicate CYP3A4-mediated metabolism, suggesting potential interactions with macrolides or antifungals. Co-administration with NSAIDs requires monitoring for additive gastrointestinal toxicity (RR 1.3, 95% CI 1.1–1.6) .

Q. What methodological approaches resolve contradictions in this compound’s efficacy compared to NSAIDs?

Contradictory outcomes arise from heterogeneous trial designs. A 2020 systematic review stratified studies by pain etiology: this compound outperforms NSAIDs in acute lumbar spasm (mean difference in pain reduction: 1.8 vs. 1.2 on a 10-point scale) but not in chronic osteoarthritis . Advanced statistical techniques, such as Bayesian network meta-analysis, can adjust for covariates (e.g., baseline pain severity, comorbidities) to clarify effect modifiers .

Q. How can chemometric techniques enhance the detection of this compound degradation products in complex matrices?

High-performance thin-layer chromatography (HPTLC) coupled with discrete Fourier transform convolution improves resolution of degradation products (e.g., guaifenesin) in ternary mixtures. A 2014 study achieved 98–102% recovery using 8-point sin xi polynomials to deconvolute densitometric peaks, validated against HPLC (R²=0.998) . This approach is critical for stability-indicating assays, particularly in accelerated degradation studies (40°C/75% RH) .

Q. What are the implications of this compound’s plasma protein binding (46–50%) on dosing regimens in special populations?

Reduced protein binding in hypoalbuminemic patients (e.g., elderly, hepatic impairment) increases free drug concentration, raising sedation risk. Population pharmacokinetic models recommend dose adjustments by 25–30% in these groups. A 2013 RCT (n=120) demonstrated 20% higher AUC0–24h in elderly vs. young adults (p<0.01), necessitating therapeutic drug monitoring .

Q. How do preclinical models address this compound’s abuse potential despite clinical reports of misuse?

Animal studies show low abuse liability (self-administration rates <10% vs. 70% for benzodiazepines). However, human pharmacovigilance data note rare cases of dependence (0.02/1,000 prescriptions), possibly due to GABAergic modulation. A 2022 German cohort study (n=1,200) found no significant abuse signals but highlighted underreporting biases . Behavioral assays (e.g., drug discrimination) in rodents are recommended for mechanistic studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products